4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide
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Overview
Description
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carbamoyl groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylamino pyridine for condensation reactions . Transition metal catalysts such as copper cyanide, potassium cyanide, and sodium cyanide are often used in cyanation reactions .
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide involves its ability to act as a versatile intermediate in organic synthesis. The cyano and carbamoyl groups in the molecule enable it to participate in various condensation and substitution reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-nitrophenyl)acetamide: This compound is similar in structure and undergoes similar reactions.
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid: Another cyanoacetamide derivative with similar chemical properties.
Uniqueness
4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the dimethylcarbamoyl group enhances its solubility and reactivity compared to other cyanoacetamides .
Properties
IUPAC Name |
4-cyano-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)17(22)11-13-5-9-16(10-6-13)20-18(23)15-7-3-14(12-19)4-8-15/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLSPYUMUFHJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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